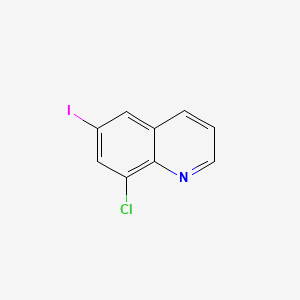

8-Chloro-6-iodoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Chloro-6-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, a structure that consists of a benzene ring fused with a pyridine ring.

Mechanism of Action

- The compound’s melting point is estimated to be in the range of 175-183°C .

- It is a solid at room temperature and should be stored in a dark place, sealed, and kept dry .

Now, let’s explore the requested aspects:

Mode of Action

While the exact mechanism remains elusive, we can speculate based on related compounds. For instance:

- Clioquinol , a structurally similar compound, is bacteriostatic but lacks a fully understood mechanism of action .

- Chloroquine , another related quinoline derivative, inhibits heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .

Pharmacokinetics (ADME Properties)

- Absorption : When applied topically, absorption is rapid and extensive, especially under occlusive dressings or on eroded skin areas .

Action Environment

Environmental factors, such as pH, temperature, and humidity, may influence the compound’s stability, efficacy, and action.

Preparation Methods

The synthesis of 8-Chloro-6-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the reaction of quinoline with chlorinating and iodinating agents under controlled conditions. For instance, quinoline can be reacted with N-chlorosuccinimide (NCS) and iodine in the presence of a catalyst to yield this compound . Industrial production methods often employ greener and more sustainable processes, such as microwave-assisted synthesis and the use of recyclable catalysts .

Chemical Reactions Analysis

8-Chloro-6-iodoquinoline undergoes various chemical reactions, including:

Electrophilic Substitution: This compound can participate in electrophilic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include halogens and nitrating agents.

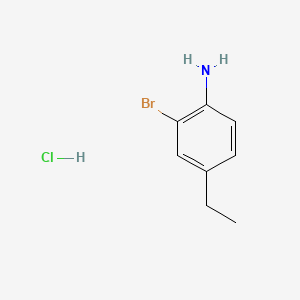

Nucleophilic Substitution: The halogen atoms in this compound can be replaced by nucleophiles such as amines and thiols.

Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides and reduction to form dihydroquinolines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminoquinoline derivatives .

Scientific Research Applications

8-Chloro-6-iodoquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is used in the study of biological systems and as a probe in biochemical assays.

Medicine: This compound has potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

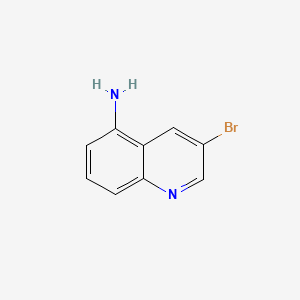

8-Chloro-6-iodoquinoline can be compared with other halogenated quinoline derivatives, such as:

5-Chloro-8-hydroxyquinoline: Known for its antimicrobial properties.

6-Bromoquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.

7-Iodoquinoline: Investigated for its potential anticancer activity.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name |

8-chloro-6-iodoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXHUDSVFBPVEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743329 |

Source

|

| Record name | 8-Chloro-6-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111454-67-2 |

Source

|

| Record name | 8-Chloro-6-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)

![2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid](/img/structure/B599879.png)